2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Phenoxyphenyl Group: This step involves the substitution reaction where a phenoxyphenyl group is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could modify the hydrazino group, leading to the formation of hydrazide or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone oxides, while reduction could produce hydrazide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a candidate for drug development, particularly for its potential anti-cancer or anti-inflammatory properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydrazino group could form covalent bonds with target proteins, leading to inhibition or activation of their function. The phenoxyphenyl group might enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydrazino-3-phenylquinazolin-4(3H)-one
- 2-hydrazino-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- 2-hydrazino-3-(4-chlorophenyl)quinazolin-4(3H)-one
Uniqueness
2-hydrazino-3-(4-phenoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of the phenoxyphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-hydrazinyl-3-(4-phenoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-23-20-22-18-9-5-4-8-17(18)19(25)24(20)14-10-12-16(13-11-14)26-15-6-2-1-3-7-15/h1-13H,21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQGBSJRHXITHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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